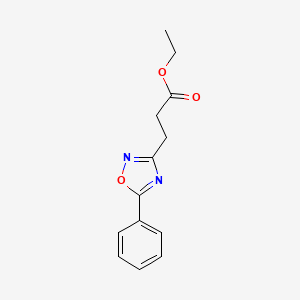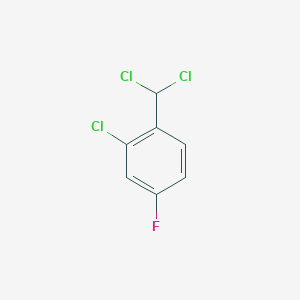
2-Chloro-1-(dichloromethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a haloaromatic compound, meaning it contains both halogen and aromatic groups. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene typically involves the chlorination of 4-fluorotoluene. The process includes the following steps:
Chlorination: 4-Fluorotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Applications De Recherche Scientifique
2-Chloro-1-(dichloromethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of halogenated aromatic compounds and their biological activities.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various biologically active compounds.
Oxidative Pathways: The compound can be metabolized through oxidative pathways, resulting in the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(dichloromethyl)benzene: Similar structure but lacks the fluorine atom.
4-Chloro-1-(dichloromethyl)benzene: Similar structure with the chlorine atom in a different position.
2-Chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H4Cl3F |
|---|---|
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
2-chloro-1-(dichloromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H |
Clé InChI |
LNAKJPIBACZWIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15332988.png)
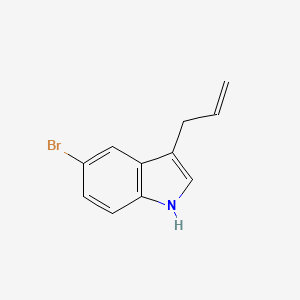
![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)

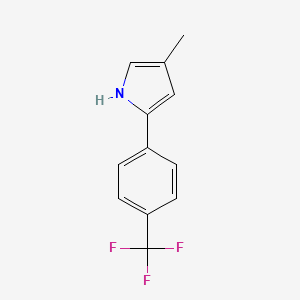

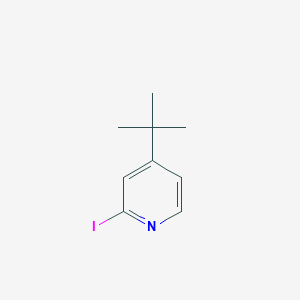
![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)

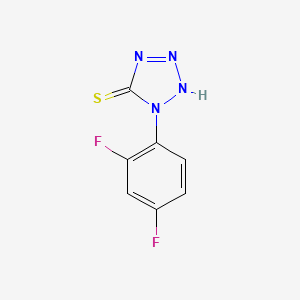
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)

